![molecular formula C10H10BrNO B1380046 2-Bromo-6-isopropoxybenzonitrile CAS No. 1365272-13-4](/img/structure/B1380046.png)
2-Bromo-6-isopropoxybenzonitrile
Overview
Description
2-Bromo-6-isopropoxybenzonitrile is a chemical compound with the molecular formula C10H10BrNO and a molecular weight of 240.1 g/mol . It is primarily used for research purposes.
Molecular Structure Analysis
The InChI code for 2-Bromo-6-isopropoxybenzonitrile is1S/C10H10BrNO/c1-7(2)13-10-5-3-4-9(11)8(10)6-12/h3-5,7H,1-2H3
. This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
2-Bromo-6-isopropoxybenzonitrile has a molecular weight of 240.1 g/mol . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Scientific Research Applications
Synthesis of Key Intermediates for Medicinal Compounds
2-Bromo-6-isopropoxybenzonitrile serves as a precursor in the synthesis of various biologically active compounds, including Febuxostat, a well-known treatment for gout. The compound has been synthesized with an overall yield of 47.7% through a process suitable for industrial preparation, highlighting its potential in pharmaceutical manufacturing due to mild reaction conditions, facile operation, and relatively lower cost (Meng Fan-hao, 2012).
Advancements in Organic Synthesis Techniques
Research on 2-bromo-6-isopropoxybenzonitrile has led to advancements in organic synthesis techniques, such as the development of a scalable synthesis method through NaOMe-catalyzed bromodeboronation. This process demonstrates the compound's versatility in organic chemistry, enabling the generation of various aryl bromides and chlorides in good to excellent yields, thus underscoring its utility in creating complex organic molecules (Ronald H. Szumigala et al., 2004).
Photophysical Studies and Material Science
The compound has also been investigated for its photophysical properties, where studies on related brominated benzonitriles have shown potential applications in material science, particularly in the areas of Non-Linear Optical (NLO) properties and Second Harmonic Generation (SHG). These studies provide a foundation for the use of brominated benzonitriles in developing new materials for optical applications, highlighting the broader impact of research on this compound and its derivatives (A. Kumar & R. Raman, 2017).
Safety and Hazards
While specific safety and hazard information for 2-Bromo-6-isopropoxybenzonitrile is not available in the search results, general safety measures for handling similar compounds include avoiding inhalation, contact with skin or eyes, and ingestion . Personal protective equipment, including gloves, protective clothing, and eye and face protection, should be worn . These compounds should be used only under a chemical fume hood .
properties
IUPAC Name |
2-bromo-6-propan-2-yloxybenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-7(2)13-10-5-3-4-9(11)8(10)6-12/h3-5,7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFSBPKXJDZPKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C(=CC=C1)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901270497 | |
Record name | Benzonitrile, 2-bromo-6-(1-methylethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901270497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1365272-13-4 | |
Record name | Benzonitrile, 2-bromo-6-(1-methylethoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1365272-13-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzonitrile, 2-bromo-6-(1-methylethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901270497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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